1-Chloro-3-fluoro-7-(trifluoromethyl)isoquinoline 1-Chloro-3-fluoro-7-(trifluoromethyl)isoquinoline
Brand Name: Vulcanchem
CAS No.:
VCID: VC17252606
InChI: InChI=1S/C10H4ClF4N/c11-9-7-4-6(10(13,14)15)2-1-5(7)3-8(12)16-9/h1-4H
SMILES:
Molecular Formula: C10H4ClF4N
Molecular Weight: 249.59 g/mol

1-Chloro-3-fluoro-7-(trifluoromethyl)isoquinoline

CAS No.:

Cat. No.: VC17252606

Molecular Formula: C10H4ClF4N

Molecular Weight: 249.59 g/mol

* For research use only. Not for human or veterinary use.

1-Chloro-3-fluoro-7-(trifluoromethyl)isoquinoline -

Specification

Molecular Formula C10H4ClF4N
Molecular Weight 249.59 g/mol
IUPAC Name 1-chloro-3-fluoro-7-(trifluoromethyl)isoquinoline
Standard InChI InChI=1S/C10H4ClF4N/c11-9-7-4-6(10(13,14)15)2-1-5(7)3-8(12)16-9/h1-4H
Standard InChI Key DQOLJQQCBFYBQB-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC2=C(N=C(C=C21)F)Cl)C(F)(F)F

Introduction

Chemical Identity and Structural Characteristics

1-Chloro-3-fluoro-7-(trifluoromethyl)isoquinoline belongs to the isoquinoline family, a bicyclic aromatic system comprising a benzene ring fused to a pyridine ring. Its molecular formula is C10H4ClF4N\text{C}_{10}\text{H}_{4}\text{ClF}_{4}\text{N}, with a molecular weight of 249.59 g/mol . The substitution pattern places electron-withdrawing groups (chloro, fluoro, trifluoromethyl) at strategic positions, influencing its electronic distribution and reactivity.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC10H4ClF4N\text{C}_{10}\text{H}_{4}\text{ClF}_{4}\text{N}
Molecular Weight249.59 g/mol
CAS Number1823266-43-8
DensityNot reported
Melting/Boiling PointsNot reported

While experimental data on density and thermal properties remain unavailable, the trifluoromethyl group likely enhances lipophilicity, a trait advantageous in drug design .

Synthesis and Preparation Strategies

The synthesis of 1-Chloro-3-fluoro-7-(trifluoromethyl)isoquinoline can be inferred from analogous methodologies for fluoroalkylisoquinolines. A one-pot multistep approach, as described by Kubíčková et al., involves the thermal rearrangement of N-fluoroalkyl-1,2,3-triazoles under basic conditions .

Key Synthesis Steps:

  • Triazole Formation: Cycloaddition of fluoroalkyl azides with alkynes yields N-fluoroalkyl triazoles.

  • Thermal Rearrangement: Heating triazoles in dichloroethane (DCE) with potassium fluoride (KF) at 165–185°C induces ring expansion to form the isoquinoline core.

  • Halogenation: Post-synthetic chlorination at position 1 may employ chlorinating agents like phosphorus oxychloride (POCl3_3) or thionyl chloride (SOCl2_2).

This method emphasizes microwave-assisted heating to enhance reaction efficiency, a technique validated for synthesizing 3-fluoro-1-(trifluoromethyl)isoquinolines .

Chemical Reactivity and Functionalization

The compound’s reactivity is governed by its electron-deficient aromatic system and labile halogen substituents:

Nucleophilic Substitution

  • The chlorine atom at position 1 is susceptible to nucleophilic displacement by amines, alkoxides, or thiols under mild conditions. For example, reaction with piperazine in dimethylformamide (DMF) could yield amine-substituted derivatives.

  • Fluorine at position 3, being less reactive than chlorine, may require harsher conditions for substitution, such as palladium-catalyzed cross-coupling .

Coupling Reactions

  • Suzuki-Miyaura coupling at position 1 could introduce aryl or heteroaryl groups using boronic acids and palladium catalysts, leveraging the chloro group’s leaving ability.

Electrophilic Aromatic Substitution

  • The trifluoromethyl group deactivates the ring, directing electrophiles to meta and para positions relative to itself. Nitration or sulfonation would likely occur at positions 5 or 8.

Comparative Analysis with Related Compounds

Table 2: Comparison with Fluorinated Isoquinoline Derivatives

CompoundSubstituentsMolecular WeightKey Applications
1-Chloro-3-fluoro-7-(trifluoromethyl)isoquinolineCl (1), F (3), CF3_3 (7)249.59 g/molDrug discovery, materials
3-Fluoro-7-methyl-1-(trifluoromethyl)isoquinoline F (3), CF3_3 (1), CH3_3 (7)230.14 g/molSynthetic intermediate
Isoquinoline-1,3-dione Ketone groups at 1,3VariableTDP2 inhibition

The addition of chlorine in the target compound may enhance halogen bonding interactions in protein-ligand complexes compared to methyl-substituted analogs .

Future Research Directions

  • Synthetic Optimization: Develop room-temperature protocols to reduce energy consumption.

  • Biological Screening: Evaluate inhibitory activity against TDP2 and other cancer-relevant targets.

  • Materials Characterization: Investigate charge-transport properties for optoelectronic applications.

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